Methanone, 1,3-phenylenebis[9H-fluoren-2-yl-
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Overview
Description
Methanone, 1,3-phenylenebis[9H-fluoren-2-yl-] is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound features a methanone group linked to a 1,3-phenylenebis structure, which is further connected to 9H-fluoren-2-yl groups. The intricate arrangement of these functional groups contributes to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, 1,3-phenylenebis[9H-fluoren-2-yl-] typically involves the reaction of isophthaloyl dichloride with 1H-1,2,4-triazole . This reaction yields the new ligand 1,3-phenylenebis(1,2,4-triazole-1-yl)methanone, which can be further processed to obtain the desired compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Methanone, 1,3-phenylenebis[9H-fluoren-2-yl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Methanone, 1,3-phenylenebis[9H-fluoren-2-yl-] has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of Methanone, 1,3-phenylenebis[9H-fluoren-2-yl-] involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical processes, influencing enzyme activity and cellular functions.
Comparison with Similar Compounds
Methanone, 1,3-phenylenebis[9H-fluoren-2-yl-] can be compared with other similar compounds, such as:
1,3-Phenylenebis(1,2,4-triazole-1-yl)methanone: Similar structure but different functional groups.
Bisphenol A derivatives: Similar aromatic structure but different substituents and applications.
The uniqueness of Methanone, 1,3-phenylenebis[9H-fluoren-2-yl-] lies in its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
214624-04-1 |
---|---|
Molecular Formula |
C34H22O2 |
Molecular Weight |
462.5 g/mol |
IUPAC Name |
[3-(9H-fluorene-2-carbonyl)phenyl]-(9H-fluoren-2-yl)methanone |
InChI |
InChI=1S/C34H22O2/c35-33(25-12-14-31-27(19-25)16-21-6-1-3-10-29(21)31)23-8-5-9-24(18-23)34(36)26-13-15-32-28(20-26)17-22-7-2-4-11-30(22)32/h1-15,18-20H,16-17H2 |
InChI Key |
ZYVRZPLUPFJBJK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)C4=CC(=CC=C4)C(=O)C5=CC6=C(C=C5)C7=CC=CC=C7C6 |
Origin of Product |
United States |
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